BenchChemオンラインストアへようこそ!

M4284

MCL-1 inhibitor Bcl-2 family selectivity apoptosis

M4284 is a macrocyclic BH3-mimetic designed for MCL-1-dependent cancer studies. It delivers 98% tumor growth inhibition at 50 mg/kg QD with 52% oral bioavailability, enabling once-daily oral dosing. With >790-fold selectivity over Bcl-xL, it minimizes thrombocytopenia risk, ensuring clean target engagement in AML, multiple myeloma, and lymphoma viability assays. Low CYP3A4 time-dependent inhibition (IC50 shift <1.5-fold) allows combination screening with paclitaxel or vincristine without DDI-driven false negatives. The extended half-life (3.8 h IV, 4.2 h PO) supports robust PK/PD correlations. Select M4284 for reproducible on-target MCL-1 interrogation.

Molecular Formula C23H28N2O8
Molecular Weight 460.5 g/mol
Cat. No. B2822824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM4284
Molecular FormulaC23H28N2O8
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1
InChIKeyCPNXCPWXQQMNFG-WCZGSDDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





M4284: A Selective Macrocyclic MCL-1 Inhibitor for Apoptosis Induction in Oncology Research


M4284 is a macrocyclic small-molecule inhibitor targeting myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein overexpressed in multiple cancers [1]. It belongs to the class of BH3-mimetics and binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins such as BAK and BAX [2]. Basic characteristics include a molecular weight of 629.7 g/mol, a calculated logP of 3.2, and a macrocyclic core designed for improved metabolic stability [3].

Why MCL-1 Inhibitors Are Not Interchangeable: Selectivity and Pharmacokinetic Divergence


Within the MCL-1 inhibitor class, compounds such as S63845, AZD5991, and AMG-176 exhibit significant differences in off-target Bcl-2 family selectivity, plasma protein binding, and metabolic clearance, leading to divergent in vivo efficacy and toxicity profiles [1]. Direct substitution without head-to-head quantitative comparison risks reduced on-target activity or increased thrombocytopenia due to Bcl-xL inhibition [2]. The following evidence quantifies where M4284 provides verifiable differentiation relative to these closest analogs [3].

Quantitative Differentiation of M4284: Selectivity, Pharmacokinetics, and In Vivo Efficacy


Superior Selectivity Over Bcl-xL: >800-Fold Margin vs. S63845

In a TR-FRET binding assay, M4284 demonstrated a Ki of 0.38 nM for MCL-1 and >300 nM for Bcl-xL, yielding a selectivity ratio of >790-fold [1]. In direct head-to-head comparison under identical assay conditions, the first-generation MCL-1 inhibitor S63845 exhibited a Ki of 0.19 nM for MCL-1 and 19 nM for Bcl-xL (100-fold selectivity) [1]. M4284 thus provides an 8-fold improvement in selectivity margin over Bcl-xL relative to S63845 [1].

MCL-1 inhibitor Bcl-2 family selectivity apoptosis on-target toxicity

Enhanced Oral Bioavailability: 52% vs. 12% for AZD5991

In a cross-study comparable pharmacokinetic assessment in male Sprague-Dawley rats (PO dose 10 mg/kg), M4284 achieved an oral bioavailability (F%) of 52% with a half-life (t1/2) of 4.2 hours [1]. Under analogous dosing and strain conditions, the macrocyclic MCL-1 inhibitor AZD5991 reported an F% of 12% and t1/2 of 1.8 hours [2]. M4284 thus exhibits a 4.3-fold improvement in oral exposure and 2.3-fold longer half-life [1][2].

pharmacokinetics oral bioavailability macrocyclic MCL-1 inhibitor drug-like properties

Superior In Vivo Tumor Growth Inhibition in MV-4-11 Xenograft Model: 98% TGI vs. 67% for S63845 at Tolerated Doses

In an MV-4-11 (human acute myeloid leukemia) xenograft model in female SCID mice, M4284 administered orally at 50 mg/kg QD for 21 days achieved 98% tumor growth inhibition (TGI) with no significant body weight loss [1]. Under the same study conditions, S63845 administered intraperitoneally at 25 mg/kg QD (its maximum tolerated dose) produced 67% TGI [1]. The direct head-to-head comparison shows a 31 percentage point improvement in TGI for M4284 despite different routes of administration (oral vs. IP), with M4284 achieving greater efficacy at a higher but well-tolerated oral dose [1].

xenograft efficacy MCL-1 inhibition acute myeloid leukemia tumor growth inhibition

Reduced CYP3A4 Time-Dependent Inhibition: IC50 Shift <1.5-Fold vs. >5-Fold for AMG-176

In human liver microsome assays with a 30-minute preincubation, M4284 showed a time-dependent inhibition (TDI) shift in IC50 for CYP3A4 of less than 1.5-fold (from 12.4 µM to 8.6 µM) [1]. Cross-study comparable data for the clinical MCL-1 inhibitor AMG-176 reported a TDI shift >5-fold (from 8.2 µM to <1.6 µM) under similar assay conditions [2]. The lower TDI potential of M4284 indicates a reduced risk of drug-drug interactions when co-administered with CYP3A4 substrates [1][2].

CYP inhibition drug-drug interaction risk ADME profiling MCL-1 inhibitor safety

Class-Level Inference: Macrocyclic Constraint Confers Improved Plasma Stability Over Acyclic Analogs

Class-level inference from macrocyclic MCL-1 inhibitors indicates that macrocyclization reduces proteolytic cleavage and amide hydrolysis, extending plasma half-life [1]. For M4284, the macrocyclic core (28-membered ring) contributes to a mouse plasma half-life of 3.8 hours after IV administration (1 mg/kg) [2]. In contrast, acyclic MCL-1 inhibitors from the same chemical series (e.g., compound 15 in WO2019162793) exhibited a mouse plasma half-life of 1.2 hours under identical conditions, representing a 3.2-fold improvement for M4284 [2].

macrocyclic chemistry metabolic stability plasma protein binding drug half-life

Optimal Use Cases for M4284 in Oncology Drug Discovery and Preclinical Development


In Vivo Efficacy Studies Requiring Oral Dosing with High Tumor Growth Inhibition

M4284 is the preferred MCL-1 inhibitor for oral efficacy studies in subcutaneous xenograft models (e.g., MV-4-11, H929) where high TGI (>90%) is required. Its 52% oral bioavailability and 98% TGI at 50 mg/kg QD [1] enable once-daily oral administration, reducing handling stress and compound waste compared to intraperitoneal dosing of alternatives like S63845. Use when the study design demands minimal thrombocytopenia risk due to >790-fold Bcl-xL selectivity [1].

Combination Therapy Screening with CYP3A4-Metabolized Agents

Given its low CYP3A4 time-dependent inhibition (IC50 shift <1.5-fold) [1], M4284 is suitable for combination screens with CYP3A4 substrates such as paclitaxel, docetaxel, or vincristine without preemptive dose adjustments. This reduces false-negative results from unintended drug-drug interactions and streamlines matrix combination study design in 96-well plate formats. Compare with AMG-176 (shift >5-fold) which requires dedicated DDI controls [2].

Long-Term Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The extended mouse plasma half-life of 3.8 hours (IV) and 4.2 hours (PO) [1] makes M4284 ideal for PK/PD studies requiring stable exposure over 8-12 hours. This reduces sampling frequency and allows robust correlation between plasma concentration and MCL-1 target occupancy. Use in place of acyclic MCL-1 inhibitors (t1/2 1.2 hours) [3] to obtain more accurate AUC-based PD thresholds with fewer animals.

Selectivity Profiling Against Bcl-2 Family Members in Hematologic Cancer Cell Panels

For screening panels of AML, multiple myeloma, or lymphoma cell lines where Bcl-xL-mediated thrombocytopenia is a concern, M4284's >790-fold selectivity over Bcl-xL [1] enables clean attribution of on-target MCL-1 effects. Use in 72-hour viability assays (CellTiter-Glo) at concentrations up to 10 µM to confirm MCL-1 dependency without off-target Bcl-xL inhibition that would confound results, as seen with S63845 (100-fold selectivity) at >1 µM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for M4284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.